![molecular formula C18H20ClN3O2S2 B13493813 N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
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Overview
Description
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylphenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethylphenyl group via a substitution reaction. The final step involves the addition of the methanesulfonamide group under specific conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of less toxic reagents can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the methanesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring and the methanesulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and methanesulfonamide-containing molecules. Examples include:
Thiazole-based drugs: Such as rilpivirine, which is used in the treatment of HIV.
Methanesulfonamide derivatives: Used in various pharmaceutical applications.
Uniqueness
What sets N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Biological Activity
N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring and a sulfonamide moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds with thiazole and sulfonamide structures often exhibit anticancer properties. For instance, a study demonstrated that similar thiazole derivatives inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as MAPK and PI3K/Akt .
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial activity. A related compound was evaluated for its efficacy against various bacterial strains, showing significant inhibition of growth at low concentrations. The presence of the dimethylphenyl group enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression or bacterial metabolism.
- Receptor Interaction : It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
Case Studies
- Anticancer Study : In a preclinical study involving human cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating significant potency against cancer cell proliferation. The study highlighted its ability to induce apoptosis through caspase activation .
- Antimicrobial Efficacy : A comparative study assessed various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the target compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Data Tables
Properties
Molecular Formula |
C18H20ClN3O2S2 |
---|---|
Molecular Weight |
410.0 g/mol |
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O2S2.ClH/c1-12-5-4-6-16(13(12)2)19-18-20-17(11-24-18)14-7-9-15(10-8-14)21-25(3,22)23;/h4-11,21H,1-3H3,(H,19,20);1H |
InChI Key |
YFIDTFXCYCVREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)C.Cl |
Origin of Product |
United States |
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